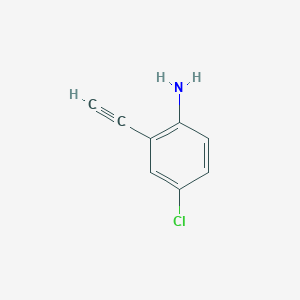

4-Chloro-2-ethynylaniline

Description

4-Chloro-2-ethynylaniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) and an ethynyl group (-C≡CH) at the ortho position (C2) relative to the amine group. While explicit data on its molecular formula and weight are inconsistently reported in the evidence, its structure suggests a molecular formula of C₈H₅ClN (theoretical molecular weight: 150.59 g/mol). The ethynyl group imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions like Sonogashira couplings .

Properties

IUPAC Name |

4-chloro-2-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUDABNSMKYXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethynylaniline can be synthesized through several methods. One common method involves the reaction of aniline with 3-ethynyl copper chloride. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-2-ethynylaniline often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethynylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert 4-Chloro-2-ethynylaniline into other derivatives.

Substitution: The chloro group in 4-Chloro-2-ethynylaniline can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

4-Chloro-2-ethynylaniline serves as an essential building block for synthesizing complex organic molecules. It is frequently employed in the synthesis of heterocyclic compounds, where its ethynyl group provides valuable reactivity for further transformations. This compound can be utilized in reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds, facilitating the construction of diverse molecular architectures .

Regioselectivity in Reactions:

Research has highlighted the compound's role in controlling product selectivity during Brønsted acid-mediated reactions. The manipulation of reaction conditions, such as solvent choice and acid concentration, can lead to different regioselective outcomes, making it a crucial component in developing methodologies for synthesizing pharmaceuticals and fine chemicals .

Biological Applications

Enzyme Inhibition Studies:

4-Chloro-2-ethynylaniline has been investigated for its potential as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, making it useful in studying protein-ligand interactions. Such studies are vital for drug discovery processes where understanding the inhibition mechanisms can lead to the development of new therapeutic agents .

Pharmaceutical Development:

The compound's derivatives have shown promise as anticancer and anti-neurodegenerative agents. The ability to modify the ethynyl and chloro groups allows researchers to tailor compounds for enhanced biological activity and selectivity against specific diseases .

Materials Science

Advanced Materials Development:

In materials science, 4-Chloro-2-ethynylaniline is utilized in creating advanced polymers and coatings. Its unique structural features contribute to the formation of materials with desirable mechanical and thermal properties. This application is particularly relevant in industries seeking innovative solutions for coatings that require durability and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming new ring structures that can interact with biological targets. The chloro group can undergo substitution reactions, allowing the compound to be modified for specific applications. These interactions can affect molecular pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

*Note: CAS 80690-65-9 corresponds to 2-((4-Chlorophenyl)ethynyl)aniline, a structurally analogous compound .

Reactivity and Functional Group Influence

- Ethynyl vs. Alkyl Substituents: The electron-withdrawing ethynyl group in 4-Chloro-2-ethynylaniline reduces electron density at the aromatic ring, enhancing susceptibility to nucleophilic attack. In contrast, methyl or ethyl groups (electron-donating) stabilize the ring, directing electrophilic substitution to specific positions . Ethynyl groups enable participation in metal-catalyzed cross-couplings (e.g., Sonogashira), a feature absent in methyl/ethyl-substituted analogs .

Nitro vs. Amine Functionalization :

- 4-Chloro-N-ethyl-2-nitroaniline (CAS 2938-69-4) exhibits reduced basicity due to the nitro group, whereas the amine in 4-Chloro-2-ethynylaniline is more nucleophilic, facilitating condensation or diazotization reactions .

Biological Activity

4-Chloro-2-ethynylaniline is an aromatic amine that has garnered attention in various biological and chemical research contexts due to its potential applications and biological activities. This compound is structurally characterized by a chlorine atom and an ethynyl group attached to an aniline backbone, which contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C8H8ClN

- Molecular Weight : 153.61 g/mol

- CAS Number : 63069-48-7

1. Carcinogenic Potential

Research indicates that 4-chloro-2-ethynylaniline may exhibit carcinogenic properties. A study involving the metabolism of related compounds, such as 4-chloro-2-methylaniline, demonstrated extensive binding of radioactivity to macromolecules like protein, DNA, and RNA in rat liver tissues. This suggests a mechanism of action where the compound may form adducts with cellular macromolecules, potentially leading to mutations and cancer development .

2. Inhibition of Kinases

Recent studies have explored the use of derivatives of 4-chloro-2-ethynylaniline in inhibiting specific kinases associated with cancer progression, such as c-Met. The compound's structural characteristics allow it to interact with the active sites of these kinases, potentially leading to reduced tumor growth. In vitro assays have shown promising results with certain derivatives exhibiting low nanomolar IC50 values against c-Met, indicating strong inhibitory activity .

3. Synthetic Utility in Pharmaceuticals

The compound has also been investigated for its synthetic utility in drug development. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing bioactive molecules. For instance, it has been utilized in catalyst-free protocols for forming C=N bonds, demonstrating its versatility in pharmaceutical chemistry .

Case Study 1: Metabolism and Binding Studies

In a detailed study examining the metabolic fate of 4-chloro-2-methylaniline, researchers found that the compound underwent significant biotransformation in rat liver microsomes. The formation of reactive metabolites was confirmed through mass spectral analysis, indicating that these metabolites could bind irreversibly to cellular macromolecules, thus posing a risk for carcinogenesis .

Case Study 2: Kinase Inhibition

Another study focused on the design of novel inhibitors targeting the c-Met kinase using derivatives of 4-chloro-2-ethynylaniline. The synthesized compounds were tested for their inhibitory effects, revealing that some exhibited IC50 values as low as 0.37 nM against c-Met, highlighting their potential as anti-cancer agents .

Research Findings Summary Table

Q & A

Q. How can isotopic labeling (e.g., C, N) of 4-chloro-2-ethynylaniline aid in tracking metabolic pathways?

- Methodological Answer : Isotopic labeling at the ethynyl carbon or aniline nitrogen enables tracing via LC-MS/MS or PET imaging. Synthesis involves using labeled precursors (e.g., C-acetylene) under Sonogashira conditions. Validation requires isotopic purity checks (NMR, high-resolution MS) and in vivo biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.